西拉普利
描述
西拉普利属于血管紧张素转换酶抑制剂类药物。它主要用于治疗高血压和充血性心力衰竭。 西拉普利是一种前药,这意味着它在体内代谢生成其活性形式,西拉普利拉特 .
科学研究应用
西拉普利广泛应用于科学研究,特别是在化学,生物学和医学领域。 它用于研究高血压和心力衰竭的机制,以及血管紧张素转换酶抑制剂对这些疾病的影响 . 此外,西拉普利用于药代动力学和药效学研究,以了解其吸收,分布,代谢和排泄 .
作用机制
西拉普利通过抑制血管紧张素转换酶起作用,该酶负责将血管紧张素I转化为血管紧张素II . 通过阻断这种转化,西拉普利降低了血管紧张素II的水平,从而导致血管收缩减少和血压降低。 这种机制还降低了钠和水的重吸收,进一步增强了其降压作用 .
生化分析
Biochemical Properties
Cilazapril is a potent, reversible ACE inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in sodium and water reabsorption (via aldosterone) and a decrease in vasoconstriction .
Cellular Effects
Cilazapril controls blood pressure and reduces symptoms of congestive heart failure by relaxing blood vessels and making the heart pump more efficiently . It decreases sodium and water reabsorption and decreases vasoconstriction, leading to a decrease in vascular resistance and therefore, blood pressure .
Molecular Mechanism
Cilazapril’s mechanism of action involves the inhibition of the production of angiotensin II . By doing so, it decreases sodium and water reabsorption (via aldosterone) and decreases vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure .
Temporal Effects in Laboratory Settings
Cilazapril has long-lasting effects on ACE inhibition . In patients with severe chronic renal impairment or in hepatic failure, the duration of ACE inhibition of cilazapril was prolonged . In these patients, a reduction of the dose and/or less frequent dosing is recommended .
Dosage Effects in Animal Models
In animal studies, compared to equal doses of enalapril, cilazapril 0.25mg produced more pronounced inhibition of ACE (96% vs 76%) and had a longer duration of action . The rate of recovery of ACE activity was slower after administration of cilazapril (5 to 6%/h) than after enalapril (10%/h) .
Metabolic Pathways
Cilazapril is a prodrug which is hydrolyzed to the active ACE inhibitor cilazaprilat after absorption . Cilazaprilat is excreted almost exclusively by the kidney and no further metabolism occurs .
Transport and Distribution
Cilazapril is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat (57% bioavailability for cilazaprilat) . It enters breast milk . Cilazaprilat is eliminated unchanged by the kidneys (91%) .
准备方法
合成路线和反应条件: 西拉普利可以通过多步合成方法制备。 其中一种方法包括在N-甲基吗啉存在下,使(1S,9S)-叔丁基八氢-10-氧代-9-氨基-6H-吡啶并[1,2-a][1,2]二氮杂环庚烷-1-羧酸酯与R-2-(4-硝基苯磺酰氧基)-4-苯基丁酸乙酯反应,然后用盐酸处理 . 另一种方法包括使用® -2-(三氟甲磺酰氧基)-4-苯基丁酸乙酯 .
工业生产方法: 西拉普利的工业生产涉及类似的合成路线,但在更大规模上进行。 该工艺针对产量和纯度进行了优化,通常涉及使用自动化系统进行样品制备和分析 .
化学反应分析
反应类型: 西拉普利会经历几种类型的化学反应,包括脱酯反应,该反应将其转化为其活性形式,西拉普利拉特 . 该反应对其生物活性至关重要。
常用试剂和条件: 合成和反应西拉普利常用的试剂包括N-甲基吗啉,盐酸和® -2-(三氟甲磺酰氧基)-4-苯基丁酸乙酯 .
主要产物: 西拉普利脱酯反应形成的主要产物是西拉普利拉特 . 这种活性代谢物负责西拉普利的治疗作用。
相似化合物的比较
西拉普利类似于其他血管紧张素转换酶抑制剂,如依那普利,赖诺普利和拉米普利 . 西拉普利在其药代动力学性质和转化为西拉普利拉特的的能力方面是独一无二的,西拉普利拉特具有更长的作用持续时间 . 这使得西拉普利在管理高血压和心力衰竭方面特别有效。
类似化合物的清单:- 依那普利
- 赖诺普利
- 拉米普利
- 培哚普利
西拉普利的独特性质及其在治疗心血管疾病方面的有效性使其成为临床和研究环境中的宝贵化合物。
属性
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKFGXWKKUNCY-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92077-78-6 (Parent) | |
Record name | Cilazapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048629 | |
Record name | Cilazapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited. | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
88768-40-5, 92077-78-6 | |
Record name | Cilazapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILAZAPRIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cilazapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。